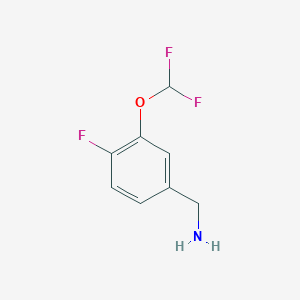

(3-(Difluoromethoxy)-4-fluorophenyl)methanamine

Description

(3-(Difluoromethoxy)-4-fluorophenyl)methanamine is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO (molecular weight: 191.15 g/mol). The compound features a benzylamine backbone substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors sensitive to fluorinated motifs .

The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the fluorine atom at the 4-position fine-tunes lipophilicity and binding interactions.

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

[3-(difluoromethoxy)-4-fluorophenyl]methanamine |

InChI |

InChI=1S/C8H8F3NO/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8H,4,12H2 |

InChI Key |

KSNOCSHWLDYGHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)OC(F)F)F |

Origin of Product |

United States |

Biological Activity

(3-(Difluoromethoxy)-4-fluorophenyl)methanamine is a fluorinated aromatic amine that has garnered attention due to its potential biological activities. This compound contains both difluoromethoxy and fluorophenyl groups, which may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F2N, with a molecular weight of approximately 185.17 g/mol. The presence of fluorine atoms significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C9H9F2N |

| Molecular Weight | 185.17 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1ccc(c(c1)F)C(N)OC(F)F |

The biological activity of this compound is primarily linked to its interaction with specific protein targets. Research indicates that compounds with similar structures often act as inhibitors or modulators for various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing fluorinated groups have shown improved cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties. A study evaluating related compounds reported IC50 values in the low micromolar range against prostate (DU145), cervical (HeLa), and lung (A549) cancer cells, indicating promising anticancer activity .

Case Studies

- Cytotoxicity Evaluation : A series of analogs were tested for their cytotoxic effects on various cancer cell lines. The incorporation of difluoromethoxy groups was found to enhance the potency of these compounds, with some derivatives achieving IC50 values lower than 10 µM in human cancer cell lines .

- Topoisomerase II Inhibition : The compound was evaluated for its ability to act as a topoisomerase II poison, a mechanism commonly exploited by anticancer agents like etoposide. Preliminary findings suggest that similar fluorinated compounds exhibit significant binding affinity to the topoisomerase II cleavage complex, potentially leading to DNA damage and subsequent cell death .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of fluorinated compounds often reveals enhanced metabolic stability due to the strong carbon-fluorine bonds. Studies indicate that such compounds may have longer half-lives and reduced susceptibility to metabolic degradation compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-(Difluoromethoxy)-4-fluorophenyl)methanamine with structurally related benzylamine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogs and Substituent Effects

Physicochemical Properties

- Methyl-substituted analogs (e.g., 3-Fluoro-4-methylbenzylamine) are liquids at room temperature, highlighting the impact of substituents on physical state .

NMR Characteristics :

- The ¹H-NMR of this compound is expected to show deshielded aromatic protons (δ ~7.0–7.7 ppm) due to electron-withdrawing -OCF₂H and -F groups, similar to [4-(difluoromethoxy)-2-fluorophenyl]methanamine .

- Pyrazole-containing analogs (e.g., 13au, 13av) display distinct coupling patterns (J = 6.5–9.7 Hz) in ¹H-NMR, reflecting heterocyclic electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.